3-氯吡嗪-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

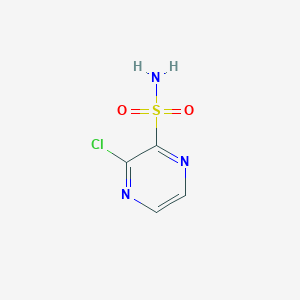

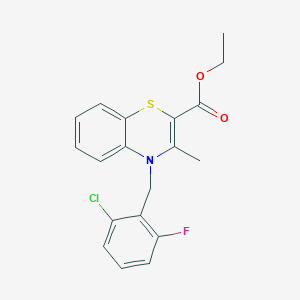

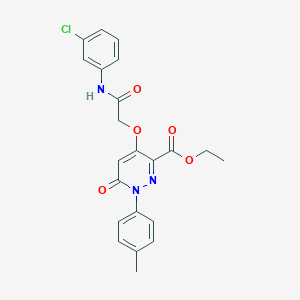

3-Chloropyrazine-2-sulfonamide is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of 3-Chloropyrazine-2-sulfonamide involves the aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines . This reaction can be carried out using microwave-assisted synthesis, which can save time and materials .Molecular Structure Analysis

The molecular structure of 3-Chloropyrazine-2-sulfonamide includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is1S/C4H4ClN3O2S/c5-3-4 (11 (6,9)10)8-2-1-7-3/h1-2H, (H2,6,9,10) .

科学研究应用

碳酸酐酶抑制活性

磺胺类药物,包括 3-氯吡嗪-2-磺酰胺,以其碳酸酐酶抑制 (CAI) 特性而闻名,这在治疗青光眼、癫痫、肥胖症和高血压等疾病方面具有重要意义。磺胺类药物抑制不同碳酸酐酶同工型的能力有助于其治疗活性,为心血管疾病和肥胖症的药物设计和重新定位提供了见解 ([Carta & Supuran, 2013](https://consensus.app/papers/diuretics-anhydrase-action-patent-literature-review-2005-carta/44965d0fd8665655bdded32bcd5773b4/?utm_source=chatgpt)).

抗菌和抗病毒应用

磺胺类药物是重要的合成抑菌抗生素,可解决细菌感染和其他微生物引起的感染。它们的作用超出了传统的抗菌应用,包括抗病毒活性,特别是作为 HIV 蛋白酶抑制剂,以及作为癌症和阿尔茨海默病治疗中的药物。这种多功能性凸显了磺胺类药物在药物发现和开发中的重要性 (Gulcin & Taslimi, 2018).

环境影响和生物降解

磺胺类药物在环境中存在,部分原因是农业活动,这引发了对微生物耐药性和人类健康的担忧。研究磺胺类药物的生物降解和生态毒性对于了解它们的生态归宿和制定策略以减轻与其在生物圈中持久性相关的风险至关重要 (Baran et al., 2011).

分析和检测技术

用于检测磺胺类药物的分析方法的进步凸显了持续监测其在药品、食品和环境样品中的水平的必要性。毛细管电泳和电化学测定等技术对于确保安全性和符合监管标准至关重要 (Hoff & Kist, 2009; Fu et al., 2020).

作用机制

Target of Action

It is known that pyrrolopyrazine derivatives, which include 3-chloropyrazine-2-sulfonamide, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is believed to interact with its targets in a way that inhibits their function, leading to its various biological activities . More research is needed to fully elucidate the interaction between 3-Chloropyrazine-2-sulfonamide and its targets.

Biochemical Pathways

It is known that pyrrolopyrazine derivatives can affect a variety of biological pathways, leading to their diverse biological activities .

Result of Action

It is known that pyrrolopyrazine derivatives can have various effects at the molecular and cellular level, depending on their specific biological activity .

生化分析

Biochemical Properties

3-Chloropyrazine-2-sulfonamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with mycobacterial enoyl-ACP reductase (InhA), an enzyme involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, leading to the disruption of the bacterial cell wall synthesis. Additionally, 3-Chloropyrazine-2-sulfonamide has been found to interact with other biomolecules, such as kinases, which play a role in cell signaling pathways .

Cellular Effects

3-Chloropyrazine-2-sulfonamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown antimicrobial activity against Mycobacterium tuberculosis by inhibiting the growth of bacterial cells . Furthermore, 3-Chloropyrazine-2-sulfonamide has been reported to affect kinase activity, which can alter cell signaling pathways and impact cellular processes such as proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of 3-Chloropyrazine-2-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of mycobacterial enoyl-ACP reductase (InhA), inhibiting its activity and preventing the synthesis of fatty acids essential for the bacterial cell wall . This inhibition leads to the disruption of the bacterial cell wall and ultimately the death of the bacterial cell. Additionally, 3-Chloropyrazine-2-sulfonamide has been shown to inhibit kinase activity, which can result in altered cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloropyrazine-2-sulfonamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions and retains its activity over extended periods . Its degradation products have been found to be less active and less toxic than the parent compound . Long-term exposure to 3-Chloropyrazine-2-sulfonamide in in vitro and in vivo studies has shown consistent antimicrobial activity without significant adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of 3-Chloropyrazine-2-sulfonamide vary with different dosages in animal models. Studies have demonstrated that the compound exhibits a dose-dependent antimicrobial activity, with higher doses resulting in more significant inhibition of bacterial growth . At very high doses, 3-Chloropyrazine-2-sulfonamide has been associated with toxic effects, including liver and kidney damage . Therefore, it is crucial to determine the optimal dosage that maximizes its antimicrobial activity while minimizing adverse effects.

Metabolic Pathways

3-Chloropyrazine-2-sulfonamide is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis to form more hydrophilic metabolites . These metabolites are then conjugated with endogenous molecules in phase II reactions, increasing their hydrophilicity and facilitating their excretion from the body . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism .

Transport and Distribution

The transport and distribution of 3-Chloropyrazine-2-sulfonamide within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by specific transporters, which facilitate its uptake into cells . Once inside the cell, 3-Chloropyrazine-2-sulfonamide can bind to proteins and other biomolecules, affecting its localization and accumulation within specific cellular compartments . This distribution is essential for its activity and function within the cell.

Subcellular Localization

The subcellular localization of 3-Chloropyrazine-2-sulfonamide is crucial for its activity and function. The compound has been found to localize within specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its specific compartments . The subcellular localization of 3-Chloropyrazine-2-sulfonamide can influence its interactions with biomolecules and its overall activity within the cell.

属性

IUPAC Name |

3-chloropyrazine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H,(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLJRWQPNZGVHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2614495.png)

![2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2614502.png)

![ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate](/img/structure/B2614509.png)

![(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2614510.png)